2-Ethylhexyl isocyanate

Descripción

Context within Broader Isocyanate Chemistry and Polymer Science

2-Ethylhexyl isocyanate belongs to the isocyanate family of compounds, which are characterized by the functional group R−N=C=O. wikipedia.org Isocyanates are highly reactive electrophiles, readily interacting with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of their utility in polymer chemistry. When diisocyanates or polyisocyanates react with polyols (compounds with multiple hydroxyl groups), they form polyurethanes, a versatile class of polymers. wikipedia.orgindustrialchemicals.gov.au

The structure of the isocyanate, specifically the "R" group, significantly influences the properties of the resulting polymer. This compound is a monofunctional isocyanate, meaning it has one isocyanate group. In polymerization, monofunctional isocyanates can act as chain terminators or modifiers, controlling the molecular weight and architecture of the polymer. The 2-ethylhexyl group, a branched eight-carbon alkyl chain, imparts flexibility and hydrophobicity to the polymers it is incorporated into. This is in contrast to the rigidity that can be introduced by other isocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI). rsc.org

The synthesis of isocyanates is most commonly achieved through the phosgenation of amines. wikipedia.org However, due to the hazardous nature of phosgene (B1210022), alternative, safer synthesis routes are an active area of research. wikipedia.orgacs.org One such method involves the reaction of amines with dimethyl carbonate. acs.org Another approach is the transformation of primary amine groups in existing polymers into isocyanates using diphosgene or triphosgene (B27547). rsc.org

Evolution and Trajectory of Scholarly Research on this compound Systems

Scholarly interest in this compound has evolved, initially focusing on its fundamental synthesis and reactivity, and more recently exploring its role in creating advanced materials with tailored properties. Early research would have focused on establishing reliable methods for its preparation, such as the reaction of 2-ethylhexylamine (B116587) with phosgene. ontosight.ai

More recent research has delved into the nuanced effects of incorporating this compound into various polymer systems. For example, studies have investigated its use in the co-trimerization with di-functional isocyanates to produce flexible polyisocyanurate (PIR) networks. rsc.org This research highlights how varying the ratio of monofunctional to difunctional isocyanates can precisely control the mechanical properties of the resulting polymer films. rsc.org

Furthermore, the scientific community has explored the use of this compound in the development of functional materials. Its presence can influence the thermal stability and degradation characteristics of polymers. ontosight.ai Research has also touched upon its application in creating polyurethane-based products like foams, coatings, and adhesives. ontosight.ai The study of copolymers involving isocyanates like this compound continues to be an active field, with researchers investigating coordination polymerization to create statistical and block copolymers with unique thermal properties. researchgate.net This ongoing research underscores the compound's importance in advancing the field of polymer science.

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| Boiling Point | 190 °C sigmaaldrich.com |

| Density | 0.887 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4320 sigmaaldrich.com |

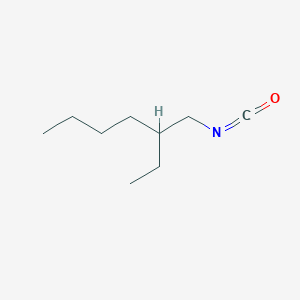

Structure

3D Structure

Propiedades

IUPAC Name |

3-(isocyanatomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCTKUOBUNTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504400 | |

| Record name | 3-(Isocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20392-34-1 | |

| Record name | 3-(Isocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylhexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Kinetic Investigations of 2 Ethylhexyl Isocyanate Reactivity

Nucleophilic Addition Reactions of the Isocyanate Group

The primary reactions of 2-Ethylhexyl isocyanate involve the addition of nucleophiles across the C=N double bond of the isocyanate group. These reactions are fundamental to the formation of polyurethanes and related materials.

The reaction between this compound and alcohols results in the formation of a urethane (B1682113) linkage. This reaction is of paramount industrial importance for the synthesis of polyurethanes. ulprospector.com The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. wikipedia.org

The kinetics of this reaction are typically considered to be second-order, depending on the concentration of both the isocyanate and the alcohol. aub.edu.lb However, the reaction can be catalyzed by various compounds, including tertiary amines and organometallic species, which can alter the reaction order and rate. aub.edu.lbcdnsciencepub.com The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. poliuretanos.net

Studies have shown that the reaction between 4,4'-Methylene diphenyl diisocyanate (MDI) and 2-ethyl-1-hexanol is rapid, even at moderately elevated temperatures like 50°C. rsc.orgtue.nl The reaction is often performed by slowly adding the alcohol to the isocyanate to control the exotherm and minimize side reactions. rsc.orgtue.nl The formation of urethanes from isocyanates and alcohols is an exothermic reaction. poliuretanos.net

Interactive Table: Relative Reactivity of Alcohols with Phenyl Isocyanate.

| Alcohol | Relative Rate (Methanol = 1.0) |

| Methanol (B129727) | 1.0 |

| Ethyl alcohol | 0.7 - 1.0 |

| n-Propyl alcohol | 0.7 - 1.0 |

| n-Butyl alcohol | 0.7 - 1.0 |

| i-Butyl alcohol | 0.7 - 1.0 |

| sec-Propyl alcohol | ~0.3 |

| sec-Butyl alcohol | ~0.3 |

| tert-Butyl alcohol | ~0.01 |

| tert-Amyl alcohol | ~0.01 |

This data is based on early kinetic studies of phenyl isocyanate and provides a general trend for alcohol reactivity. aub.edu.lb

The reaction of this compound with primary or secondary amines leads to the formation of a urea (B33335) linkage. wikipedia.org This reaction is generally much faster than the corresponding reaction with alcohols. poliuretanos.net The high reactivity is attributed to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. sci-hub.se

The kinetics of the isocyanate-amine reaction are also typically second-order. aub.edu.lb However, due to the high reaction rate, catalysis is often not necessary. poliuretanos.net The reactivity of amines is influenced by their basicity and steric factors. Aliphatic amines are more reactive than aromatic amines, and primary amines are generally more reactive than secondary amines due to reduced steric hindrance. poliuretanos.netsci-hub.se The reaction of isocyanates with amines is highly exothermic. poliuretanos.net

Interactive Table: General Reactivity of Nucleophiles with Isocyanates.

| Nucleophile | General Reactivity |

| Aliphatic Amines | Very Fast |

| Aromatic Amines | Fast |

| Primary Alcohols | Moderate |

| Water | Slow |

| Secondary Alcohols | Slow |

| Tertiary Alcohols | Very Slow |

| Phenols | Very Slow |

This table provides a qualitative comparison of the reaction rates of different nucleophiles with isocyanates. aub.edu.lbpoliuretanos.netnih.gov

This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine (2-ethylhexylamine) and carbon dioxide gas. ulprospector.comwikipedia.org The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to form a disubstituted urea. wikipedia.orgresearchgate.net

This reaction is of particular importance in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent. ulprospector.comwikipedia.org The rate of reaction with water is generally slower than with amines but can be comparable to the reaction with primary alcohols. poliuretanos.net However, the reaction with water is slow at temperatures below 50°C. worksafe.govt.nz The reaction can be catalyzed by tertiary amines. worksafe.govt.nz

Cycloaddition and Oligomerization Pathways

Under certain conditions, particularly in the presence of specific catalysts and at elevated temperatures, this compound can undergo self-addition reactions to form cyclic or linear oligomers.

The cyclotrimerization of three isocyanate molecules to form a stable, six-membered heterocyclic ring, known as an isocyanurate, is a significant reaction pathway. nih.gov This trimerization reaction is often catalyzed by a variety of compounds, including tertiary amines, phosphines, and metal carboxylates like potassium acetate (B1210297) and potassium 2-ethylhexanoate. nih.govresearchgate.net

The mechanism of anionic trimerization generally involves the nucleophilic attack of a catalyst on the isocyanate's carbonyl carbon, forming an anionic intermediate. nih.gov This intermediate then reacts with two more isocyanate molecules in a stepwise manner, ultimately leading to the formation of the isocyanurate ring and regeneration of the catalyst. nih.gov In some cases, particularly with carboxylate catalysts, the actual catalytic species may be a deprotonated amide formed in situ. nih.gov

Another proposed mechanism, especially in the presence of carbamates (urethanes), proceeds through an allophanate (B1242929) intermediate. rsc.orgtue.nl

Allophanates are formed from the reaction of an isocyanate with a urethane linkage. jatm.com.br This is a secondary reaction that can occur, particularly when there is an excess of isocyanate and often requires heat and/or a catalyst. jatm.com.br The formation of allophanates introduces branching and cross-linking in polyurethane networks. rsc.org

Biurets are formed when an isocyanate reacts with a urea linkage. wikipedia.org Similar to allophanate formation, this reaction typically occurs under conditions of excess isocyanate and can be promoted by elevated temperatures. acs.org The formation of biurets also contributes to the cross-link density of the resulting polymer. The reaction of a secondary amine with an isocyanate can lead to the formation of a tertiary oligo-uret structure through consecutive side reactions. researchgate.net

Advanced Reaction Mechanisms and Anomalous Additions

The reactivity of isocyanates is not limited to standard additions to alcohols and amines. Under specific conditions and with certain reagents, more complex and sometimes anomalous reaction pathways can be observed. These advanced mechanisms often involve highly reactive isocyanate systems or substrates with multiple functional groups, leading to unique chemical structures.

Unconventional Addition Reactions (e.g., Chlorosulfonyl Isocyanate Systems)acs.org

Chlorosulfonyl isocyanate (CSI) stands out as the most reactive isocyanate known, a property attributed to the strong electron-withdrawing nature of the chlorosulfonyl group, which polarizes the N=C=O moiety. beilstein-journals.org Its high electrophilicity at both the isocyanate carbon and the sulfonyl sulfur allows it to participate in a variety of reactions, including cycloadditions and additions to active hydrogen compounds. wikipedia.org While CSI typically reacts with unsaturated systems to yield β-lactams or unsaturated N-chlorosulfonyl amides, anomalous additions can occur, particularly in complex molecular environments. beilstein-journals.org

Catalysis in Isocyanate Reactions

The reaction rate of isocyanates like this compound with nucleophiles, particularly alcohols, is often moderate and requires acceleration for practical applications. poliuretanos.net Catalysts are crucial for controlling the reaction kinetics, especially in polyurethane production, where a balance between the polymerization (gelling) and blowing reactions is necessary. poliuretanos.com.brekb.eg The two primary classes of catalysts used are tertiary amines and organometallic compounds. adhesivesmag.comscispace.com

Role of Tertiary Amines and Organometallic Catalystsbeilstein-journals.orgresearchgate.netrsc.org

Tertiary Amines:

Tertiary amine catalysts are widely used to promote both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane systems. gvchem.comresearchgate.net The catalytic activity is primarily influenced by two main factors: the basicity of the amine and steric hindrance around the nitrogen atom. scispace.comgvchem.com Higher basicity generally leads to higher catalytic activity, while increased steric hindrance can diminish it. scispace.comgvchem.com

Two principal mechanisms have been proposed to explain the catalytic action of tertiary amines:

Baker's Mechanism: This theory suggests the initial formation of a complex between the tertiary amine and the isocyanate group. This complexation activates the isocyanate, making it more susceptible to attack by a nucleophile like an alcohol or water. ekb.egpoliuretanos.com.br

Farkas' Mechanism: This model posits that the tertiary amine first forms a complex with the active hydrogen compound (the alcohol or water). This activated nucleophile then reacts with the isocyanate, with the amine catalyst being regenerated at the end of the cycle. ekb.egpoliuretanos.com.br

Gelling catalysts, such as triethylenediamine (TEDA), are typically non-sterically hindered, allowing the free electron pair on the nitrogen to easily access and activate the isocyanate group. gvchem.compoliuretanos.com.br In contrast, blowing catalysts often have a molecular structure, such as ethylene (B1197577) groups between two active centers, that is capable of chelating water, thereby increasing its reactivity toward the isocyanate. poliuretanos.com.br

Organometallic Catalysts:

Organometallic compounds, particularly tin derivatives like stannous octoate and dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the gellation (urethane-forming) reaction. poliuretanos.com.brpoliuretanos.com.br Stannous octoate, for instance, is produced from tin metal and 2-ethylhexanoic acid. poliuretanos.com.br These catalysts function as Lewis acids, and their mechanism is generally thought to involve an interaction with both the isocyanate and the polyol. scispace.compoliuretanos.com.br They can form an intermediate complex with an isocyanate group and a hydroxyl group, bringing the reactants into proximity and facilitating the urethane linkage. poliuretanos.com.br This complex formation can be inhibited by steric hindrance around the metallic atom, a principle used to create delayed-action catalysts that become more active as the reaction temperature increases. poliuretanos.com.br

A significant feature of isocyanate catalysis is the synergistic effect observed when tertiary amines and organometallic catalysts are used together. poliuretanos.com.br The combination of catalysts like DBTDL and TEDA can increase the reaction activity by a factor of five or more compared to when either catalyst is used alone. poliuretanos.com.br This powerful synergy is crucial in many polyurethane formulations.

| DBTL Concentration | TEDA Concentration | Relative Activity Order |

|---|---|---|

| 0.0 | 0.0 | 1 |

| 0.0 | 0.3 | 330 |

| 0.3 | 0.0 | 340 |

| 0.3 | 0.3 | 1780 |

Data derived from a study on DBTL/TEDA synergy. poliuretanos.com.br

Self-Catalytic Effects in Urethane Formationbeilstein-journals.org

Beyond the use of external additives, the urethane formation reaction can exhibit self-catalysis, where the reactants or products themselves accelerate the reaction rate. mdpi.comugent.be This phenomenon is particularly evident when there is an excess of either the alcohol or isocyanate reactant. mdpi.com

Studies have shown that the reaction order with respect to the alcohol can be greater than one, suggesting that the alcohol participates not only as a reactant but also as a catalyst. nih.gov The proposed mechanism involves the formation of alcohol associates or a complex between an alcohol molecule and the isocyanate-alcohol transition state, which helps to stabilize it and lower the activation energy. ugent.becdnsciencepub.com

More recent investigations have provided evidence for a urethane formation pathway that is catalyzed by an isocyanate molecule itself. mdpi.com This proposed mechanism is distinct from the alcohol-catalyzed route and involves the active participation of three molecules, including two isocyanate molecules. mdpi.com It proceeds through two consecutive steps and the formation of an allophanate intermediate. mdpi.com The key step is a 1,3-H shift between the nitrogen atoms. mdpi.com

Furthermore, the urethane product formed during the reaction can also act as an autocatalyst. ugent.be The mechanism is thought to be similar to alcohol catalysis, where the urethane group forms a complex with an isocyanate molecule, activating it for reaction with an alcohol. ugent.be These self-catalytic pathways are intrinsic to the urethane reaction and contribute to the complex kinetics observed in polyurethane synthesis. ugent.be Additionally, polyols can be specifically synthesized to contain tertiary amine groups, creating "autocatalytic polyols" that can reduce or eliminate the need for traditional amine catalysts. google.com

Polymerization and Material Science Applications of 2 Ethylhexyl Isocyanate in Advanced Systems

Polyurethane (PU) and Polyisocyanurate (PIR) Architectures

The introduction of polyisocyanurate (PIR) structures into polyurethane (PU) materials is a key strategy for enhancing thermal stability due to the high decomposition temperature of the isocyanurate ring. tue.nlrsc.org However, the rigidity of the PIR network can lead to brittleness and processing challenges, such as a rapid increase in viscosity during polymerization. nih.govtue.nl A common approach to mitigate these issues involves the co-cyclotrimerization of di-isocyanates with mono-isocyanates to reduce cross-linking density. researchgate.net

The use of a mono-isocyanate derived from 2-ethyl-1-hexanol and 4,4'-methylene diphenyl diisocyanate (MDI) allows for precise control over the properties of Polyisocyanurate-Polyurethane (PIR-PU) elastomers. tue.nlrsc.org This mono-isocyanate, featuring the 2-ethylhexyl group, acts as a chain modifier, reducing the crosslink density of the final PIR network. researchgate.net This modification results in elastomers with significantly improved mechanical properties, including a higher Young's modulus, compared to conventional MDI-based elastomers. tue.nlrsc.org

The incorporation of these modified PIR structures enhances the thermal stability of the resulting elastomers. tue.nl PIR elastomers demonstrate better thermal stability than linear PU elastomers, and the presence of the 2-ethylhexyl-derived moiety contributes to high char formation at elevated temperatures. tue.nlrsc.org For instance, elastomers cast from a liquid PIR prepolymer showed increased Young's modulus, stress at break, and elongation compared to those made from commercially available polymeric MDI. rsc.org The glass transition temperature (Tg) also increases with a higher content of PIR and aromatic structures. rsc.org

Table 1: Comparative Mechanical Properties of PIR Elastomers

| Property | Conventional MDI-based Elastomer | PIR Elastomer with 2-Ethylhexyl Moiety |

|---|---|---|

| Young's Modulus | Lower | Significantly Higher tue.nlrsc.org |

| Stress at Break | Standard | Improved rsc.org |

| Elongation at Break | Standard | Improved rsc.org |

| Thermal Stability | Lower | Higher, with increased char formation tue.nlrsc.org |

This table provides a qualitative comparison based on findings from the cited research.

A significant challenge in producing PIR-containing materials is the tendency for the prepolymers to solidify, complicating large-scale, solvent-free production. tue.nl To address this, a method has been developed to create stable, liquid PIR prepolymers. This process involves reacting an excess of a di-isocyanate like 4,4'-MDI with 2-ethyl-1-hexanol. tue.nlrsc.org This reaction yields a mixture of di-functional MDI and a mono-functional isocyanate capped with the 2-ethylhexyl group. tue.nl The branched structure and non-volatility of this mono-adduct are crucial for its suitability in industrial applications. tue.nl

This mixture of mono- and di-functional isocyanates is then co-trimerized. tue.nl The reaction can be quenched before solidification, for example with diethylene glycol bis-chloroformate, to yield a liquid PIR prepolymer. tue.nltue.nl This liquid prepolymer can then be reacted with long-chain polyols and chain extenders to produce PIR elastomers under both solvent and bulk conditions, demonstrating its versatility for various industrial processes. tue.nlrsc.org The mechanism for the cyclotrimerization of isocyanates in the presence of urethane (B1682113) groups, such as those formed from the 2-ethyl-1-hexanol reaction, often proceeds through an allophanate (B1242929) pathway. nih.govresearchgate.netresearchgate.net

Advanced Polymer Synthesis with 2-Ethylhexyl Acrylate (B77674) and Isocyanate Functionalization

2-Ethylhexyl acrylate (2-EHA) is a versatile monomer valued for its ability to impart flexibility, tackiness, and water resistance to copolymers due to its long, branched alkyl chain and the low glass transition temperature (Tg ≈ -65°C) of its homopolymer. ias.ac.ingantrade.com Its use in advanced polymer synthesis, particularly in conjunction with isocyanate chemistry, allows for the creation of functional and high-performance materials.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. ias.ac.incmu.edu The ATRP of 2-ethylhexyl acrylate can be performed to produce well-defined polymers. ias.ac.in By using a functional initiator, specific end-groups can be incorporated into the polymer chains. cmu.edu

For instance, hydroxyl-terminated poly(2-ethylhexyl acrylate) can be prepared via ATRP. researchgate.net These hydroxyl-functional polymers serve as valuable macroinitiators or precursors for subsequent modifications. Specifically, the terminal hydroxyl groups can be reacted with multifunctional isocyanates to form block copolymers or cross-linked networks. cmu.edu This approach combines the flexibility and desirable properties of the poly(2-ethylhexyl acrylate) segment with the strong and versatile linkages provided by polyurethane chemistry. cmu.edu ABA triblock copolymers, which can act as thermoplastic elastomers, have been synthesized using ATRP, where the central soft block can be poly(2-ethylhexyl acrylate) and the outer hard blocks are formed from other monomers. cmu.edu

Table 2: Example Conditions for ATRP of 2-Ethylhexyl Acrylate (EHA)

| Component | Role | Example Substance | Reference |

|---|---|---|---|

| Monomer | Building Block | 2-Ethylhexyl acrylate (EHA) | ias.ac.in |

| Initiator | Starts Polymerization | Methyl 2-bromopropionate (MBrP) | ias.ac.in |

| Catalyst | Controls Polymerization | CuBr or CuCl | ias.ac.in |

| Ligand | Solubilizes Catalyst | PMDETA or bipyridine (bpy) | ias.ac.in |

| Solvent | Reaction Medium | Toluene | ias.ac.in |

This table summarizes typical components used in the ATRP of EHA as described in the literature.

Emulsion graft copolymerization is a powerful technique for creating hybrid polymer systems with combined properties. In this process, polyurethane-acrylic (PUA) hybrid emulsions can be synthesized. ekb.egresearchgate.net A common method involves first synthesizing a polyurethane prepolymer, which may have its isocyanate groups blocked. ekb.egresearchgate.net Subsequently, a mixture of acrylic monomers, including 2-ethylhexyl acrylate, is polymerized in the presence of this PU prepolymer. ekb.eg

This process results in the grafting of acrylic polymer chains onto the polyurethane backbone, creating a complex network that can prevent macroscopic phase separation. researchgate.net The inclusion of 2-EHA in the acrylic monomer feed is critical for controlling the properties of the final material, such as its adhesive performance. gantrade.comresearchgate.net For example, in pressure-sensitive adhesives, adjusting the 2-EHA content can optimize peel strength and shear resistance. gantrade.comresearchgate.net The resulting hybrid emulsions can be used as high-performance binders and coatings, exhibiting enhanced thermal stability and mechanical properties compared to simple blends. ekb.eg

Polymers Bearing Pendant Isocyanate Functionalities

The synthesis of linear polymers with reactive isocyanate groups attached to the side chains (pendant groups) is of significant interest because these functionalities provide sites for post-polymerization modification, grafting, or crosslinking. csic.es Such polymers can be readily reacted with a wide range of molecules containing active hydrogen atoms, such as alcohols and amines. csic.es

A versatile and efficient method for creating polymers with pendant isocyanate groups involves the transformation of precursor polymers containing primary amine groups. csic.esrsc.orgresearchgate.net In this approach, a polymer with side-chain amine functionalities is reacted with an equimolar amount of diphosgene or triphosgene (B27547). rsc.orgresearchgate.net This reaction, carried out in the presence of a tertiary amine to act as an acid scavenger, results in the near-instantaneous and quantitative conversion of the amine groups into isocyanate groups without causing crosslinking or altering the polymer's chain length. csic.esrsc.org This method has been successfully applied to various polymer backbones, including poly(vinyl chloride) and polystyrene copolymers. rsc.orgresearchgate.net

Another strategy involves the direct emulsion copolymerization of an isocyanate-containing monomer, such as m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI), with other ethylenically unsaturated monomers like dienes or acrylates. google.com This allows for the direct incorporation of pendant isocyanate groups into the polymer backbone during the polymerization step, creating a reactive latex that can be subsequently crosslinked or functionalized. google.com

Synthesis and Functionalization Strategies

The synthesis of polymers featuring pendant isocyanate groups, such as 2-ethylhexyl isocyanate, is a significant area of research due to the high reactivity of the isocyanate functional group (-NCO). rsc.orgrsc.org This reactivity allows for straightforward modification, crosslinking, and grafting of other molecules. rsc.orgrsc.org

One key strategy for producing non-volatile, mono-functional isocyanates involves the reaction of a diisocyanate with a mono-functional alcohol. tue.nl For instance, a mixture containing mono-functional and di-functional isocyanates can be synthesized by reacting an excess of 4,4'-Methylene diphenyl diisocyanate (4,4'-MDI) with 2-ethyl-1-hexanol. tue.nl To favor the formation of mono-adducts over di-urethanes, the alcohol is added dropwise to the isocyanate at a controlled temperature, typically around 50°C. tue.nl The composition of the resulting mixture is highly dependent on the molar ratio of the reactants. tue.nl

Table 1: Product Composition from the Reaction of 4,4'-MDI and 2-Ethyl-1-hexanol

| Molar Ratio (MDI : 2-Ethyl-1-hexanol) | Mono-adduct (wt%) | Di-adduct (wt%) | Unreacted MDI (wt%) |

| 1 : 0.25 | 36.4 | 3.6 | 60.0 |

| 1 : 0.50 | 57.1 | 14.3 | 28.6 |

| 1 : 0.75 | 66.7 | 27.8 | 5.5 |

This table is based on data for the reaction between 4,4'-MDI and 2-ethyl-1-hexanol, illustrating how reactant ratios control the formation of mono-isocyanate precursors. tue.nl

Another synthetic route involves the anionic polymerization of isocyanates, which can be controlled to produce well-defined polymers. researchgate.net For example, the anionic polymerization of a mixture of this compound and hexyl isocyanate results in a statistical copolymer. researchgate.net

Functionalization strategies often focus on modifying existing polymers to introduce isocyanate groups. rsc.org A versatile method involves the chemical modification of a polymer that contains primary amine groups. rsc.orgrsc.org These amine groups can be transformed into isocyanates using reagents like diphosgene or triphosgene in the presence of a tertiary amine, which acts as an acid scavenger. rsc.org This process can be nearly instantaneous and quantitative, avoiding crosslinking reactions that might otherwise occur due to the reactivity between the newly formed isocyanates and remaining amines. rsc.org This approach allows for the creation of linear polymers with a high density of pendant isocyanate groups. rsc.org

Blocked Isocyanate Technology in Material Design

Blocked isocyanates are compounds where the highly reactive isocyanate group is masked by a "blocking agent," rendering it inert at ambient temperatures. rsc.orgusm.edu The protective bond is reversible, and upon applying a stimulus, typically heat, the blocking agent is released, regenerating the reactive isocyanate functionality. rsc.orgresearchgate.net This technology is crucial for developing one-component (1K) systems, such as coatings and adhesives, which are stable during storage but can be cured upon application. ijacskros.comresearchgate.net The temperature at which the isocyanate is regenerated is known as the deblocking temperature, a critical parameter for material design. ijacskros.com

Two primary mechanisms are proposed for the reaction of a blocked isocyanate with a nucleophile, such as an alcohol or amine. rsc.org

Elimination-Addition Mechanism: This is the more traditional pathway where, upon heating, the blocked isocyanate first dissociates, releasing the free isocyanate and the blocking agent. The regenerated isocyanate then reacts with a nucleophile present in the system. rsc.orgusm.edu

Addition-Elimination Mechanism: In this pathway, the nucleophile attacks the blocked isocyanate directly, forming a tetrahedral intermediate. This is followed by the elimination of the blocking agent to form the final product. usm.edu

The deblocking temperature is not an absolute value but is significantly influenced by the structure of the isocyanate and the blocking agent, the analytical method used for its determination, and experimental parameters like the heating rate. ijacskros.comrsc.org Several analytical techniques are employed to study deblocking kinetics and determine the deblocking temperature. emerald.comdeepdyve.com

Table 2: Analytical Techniques for Characterizing Isocyanate Deblocking

| Analytical Technique | Principle | Key Findings & Considerations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitors the disappearance of the N-H and C=O bands of the blocked urethane group and the appearance of the N=C=O band of the free isocyanate (around 2250-2270 cm⁻¹). emerald.comresearchgate.net | A widely used technique, often coupled with a hot stage for kinetic analysis. rsc.org However, results can be affected by the evaporation of the blocking agent, which shifts the equilibrium toward the free isocyanate. rsc.org The heating rate has a notable effect on the determined deblocking temperature. rsc.orgijacskros.com |

| Differential Scanning Calorimetry (DSC) | Detects the endothermic transition associated with the scission of the urethane bond during deblocking. rsc.orgemerald.com | Can analyze materials up to high temperatures (typically ~700°C). rsc.org It is useful for determining the deblocking temperature range, but may not resolve the deblocking of multiple different blocking agents in a mixture. rsc.orgcore.ac.uk The observed temperature can be influenced by the structure of the isocyanate, with aromatic isocyanates generally deblocking at lower temperatures than aliphatic ones. ijacskros.com |

| Thermogravimetric Analysis (TGA) | Measures the weight loss that occurs as the blocking agent evaporates upon deblocking. rsc.orgemerald.com | Complementary to DSC, TGA can measure up to very high temperatures (~1500°C). rsc.org It is particularly effective at resolving the deblocking temperatures when multiple or different blocking agents are present. rsc.orgcore.ac.uk The temperature at which 5% weight loss occurs is often considered the deblocking temperature. ijacskros.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state ¹³C NMR can confirm the generation of free isocyanate by observing changes in the peak intensities of the carbons in the blocking group and the blocked isocyanate structure. rsc.org | Provides direct structural evidence of the deblocking process. rsc.org |

It is crucial to match the analytical technique to the specific application and material state (e.g., solid vs. solution). rsc.orgcore.ac.uk Solution-state deblocking reactions consistently occur at lower temperatures compared to solid-state reactions. ijacskros.com Furthermore, different analytical methods can yield significantly different deblocking temperatures for the same compound, highlighting the importance of specifying the characterization method when reporting these values. ijacskros.comemerald.com

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethylhexyl Isocyanate Research

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in separating 2-ethylhexyl isocyanate from complex mixtures and quantifying its presence. High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are two such powerful methods.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers and oligomers derived from this compound. This technique separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. google.com

GPC is instrumental in determining the molecular weight distribution of polymers. google.com This includes parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). This information is critical as the molecular weight of a polymer significantly influences its physical and mechanical properties.

In the context of this compound research, GPC can be used to:

Monitor the progress of polymerization reactions.

Characterize the molecular weight of resulting polyisocyanates or copolymers. rsc.orguoa.gr

Analyze the composition of reaction mixtures containing monomers, oligomers, and polymers. rsc.org

For instance, in the synthesis of polyisocyanurate prepolymers, GPC equipped with a UV detector and a differential refractometer has been used to determine the composition of reaction mixtures of 4,4'-MDI and 2-ethyl-1-hexanol. rsc.org The system is typically calibrated using polymer standards with known molecular weights, such as polystyrene or polymethyl methacrylate (B99206) (PMMA). google.comrsc.org The choice of eluent, such as tetrahydrofuran (B95107) (THF), is crucial for proper separation. google.comrsc.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated techniques are powerful tools for the structural elucidation and sensitive quantification of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem MS (LC/MS/MS) for Species Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) provides an exceptional level of selectivity and sensitivity for the analysis of isocyanates. researchgate.net These techniques are particularly valuable for identifying and quantifying specific isocyanate species in complex matrices. nih.govnih.gov

In LC/MS, the eluent from the HPLC column is introduced into the mass spectrometer, which ionizes the analytes and separates them based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the derivatized isocyanate.

LC/MS/MS takes this a step further by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM), provides a highly specific "fingerprint" for the target analyte, significantly reducing background noise and improving detection limits. researchgate.net Research has shown that LC/MS/MS can achieve detection limits in the picogram range for isocyanate derivatives. researchgate.net

This high sensitivity and selectivity make LC/MS/MS an ideal method for:

Trace-level quantification of residual this compound in polymer products. nih.gov

Analysis of isocyanates in environmental and biological samples. fau.de

Confirmation of the identity of unknown peaks observed in HPLC-UV or -EC chromatograms.

For example, a study on the quantification of isocyanates in polyurethane foams utilized LC/MS/MS to achieve sensitive and selective identification of various isocyanates after derivatization. nih.gov The method involved optimizing cone voltages and collision energies for the MRM of each compound. nih.gov

Thermal Degradation Tandem Mass Spectrometry for Polymer Structural Studies

The thermal stability and degradation pathways of polymers derived from this compound are critical for understanding their performance at elevated temperatures. Thermal degradation tandem mass spectrometry is a powerful technique for investigating these aspects.

In this method, the polymer sample is heated in a controlled environment, and the volatile degradation products are introduced into a mass spectrometer for analysis. By studying the fragments produced at different temperatures, researchers can deduce the mechanisms of thermal decomposition. researchgate.net

For instance, studies on the pyrolysis of polyurethane foams have used techniques like tandem micropyrolyzer coupled to gas chromatography with mass spectrometry (GCxGC-ToF-MS) to identify the evolved isocyanates and other degradation products. researchgate.net Such analyses have shown that at lower temperatures, diisocyanates are often the primary products, while at higher temperatures, further cracking can lead to the formation of monoisocyanates and other smaller molecules. researchgate.net This information is crucial for assessing the fire safety and service temperature limits of materials containing poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural characterization of molecules. In the context of this compound research, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to elucidate the chemical structure of the monomer, its reaction products, and the resulting polymers. rsc.orgtue.nl

NMR spectroscopy provides information about the chemical environment of each nucleus in a molecule, allowing for the determination of:

The presence of characteristic functional groups.

The connectivity of atoms within the molecule.

The stereochemistry of the molecule.

For example, in the synthesis of a chiral poly(this compound) copolymer, ¹H and ¹³C NMR were used to characterize the structure of the resulting polymer. uoa.gr Similarly, NMR has been used to identify the chemical structures of isocyanate mixtures and to monitor the progress of reactions, such as the formation of urethane (B1682113), allophanate (B1242929), and isocyanurate structures. rsc.orgtue.nl The use of deuterated solvents, such as acetone-d6, is standard practice in NMR analysis. rsc.orgtue.nl

Below is a table summarizing the typical NMR data for a derivative of this compound, 2-ethylhexyl-p-tolylcarbamate, which is formed by reacting this compound with p-cresol. This data is illustrative of the type of structural information that can be obtained from NMR spectroscopy.

| Nucleus | Chemical Shift (δ) in ppm (Solvent: acetone-d6) | Description |

| ¹H NMR | 8.49 (s, 1H) | NH proton of the carbamate (B1207046) group. rsc.org |

| 7.44 (d, J = 8.2 Hz, 2H) | Aromatic protons ortho to the methyl group. rsc.org | |

| 7.09 (d, 2H) | Aromatic protons meta to the methyl group. rsc.org | |

| 4.21–3.89 (m, 2H) | CH₂ group adjacent to the nitrogen. rsc.org | |

| 2.26 (s, 3H) | Methyl group on the tolyl ring. rsc.org | |

| 1.59 (hept, 1H) | CH group of the ethylhexyl chain. rsc.org | |

| 1.51–1.17 (m, 8H) | CH₂ groups of the ethylhexyl chain. rsc.org | |

| 1.00–0.81 (m, 6H) | Terminal methyl groups of the ethylhexyl chain. rsc.org | |

| ¹³C NMR | 153.8 | Carbonyl carbon of the carbamate group. rsc.org |

| 136.9, 131.6, 129.1, 118.2 | Aromatic carbons. rsc.org | |

| 66.4 | CH₂ carbon adjacent to the nitrogen. rsc.org | |

| 39.1, 30.2, 23.5, 22.8, 19.9, 13.5, 10.5 | Carbons of the ethylhexyl chain. rsc.org |

Structural Elucidation and Reaction Monitoring (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of isocyanate-derived products and for monitoring the progression of their reactions in real-time. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within a molecule.

Structural Elucidation: In the context of this compound chemistry, NMR is crucial for confirming the formation of products such as urethanes (carbamates), which result from the reaction of the isocyanate group with an alcohol. For example, in the synthesis of 2-ethylhexyl-p-tolylcarbamate from the reaction of p-tolyl isocyanate and 2-ethyl-1-hexanol, ¹³C NMR spectroscopy can confirm the structure of the resulting carbamate. rsc.org The chemical shifts of the carbon atoms in the 2-ethylhexyl group provide a distinct signature.

Reaction Monitoring: NMR is particularly powerful for monitoring the kinetics and mechanism of reactions involving isocyanates, such as cyclotrimerization to form polyisocyanurates (PIR). In studies involving the reaction of an isocyanate (like p-tolyl isocyanate as a model) with a carbamate (such as 2-ethylhexyl p-tolylcarbamate), ¹H and ¹³C NMR can track the consumption of reactants and the formation of intermediates and final products. rsc.orgresearchgate.net

For instance, the reaction between p-tolyl isocyanate and 2-ethylhexyl p-tolylcarbamate can be monitored in an NMR tube to observe the formation of allophanate, a key intermediate in the cyclotrimerization process, and the final isocyanurate product. researchgate.netdntb.gov.ua Specific regions of the NMR spectrum are monitored over time. In ¹H NMR, the methyl group protons are often observed, while in ¹³C NMR, the carbonyl carbon region is particularly informative, showing distinct peaks for the carbamate, allophanate, and isocyanurate species. rsc.orgresearchgate.net This allows for the calculation of the molar ratios of these compounds as the reaction proceeds. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shifts for Isocyanate Reaction Products Data based on the reaction of p-tolyl isocyanate and 2-ethyl-1-hexanol derivatives.

| Compound Type | Functional Group | Approximate ¹³C Chemical Shift (ppm) | Reference |

| Carbamate | Urethane Carbonyl (C=O) | ~153.8 | rsc.org |

| Allophanate | Allophanate Carbonyls (C=O) | 148 - 158 | researchgate.net |

| Isocyanurate | Isocyanurate Carbonyls (C=O) | 148 - 158 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule, making it highly suitable for tracking reactions involving this compound. The key to its utility is the strong and distinct absorption band of the isocyanate (-N=C=O) functional group.

The asymmetric stretching vibration of the -N=C=O group gives rise to a sharp, intense absorption peak in a relatively uncluttered region of the IR spectrum, typically between 2240 cm⁻¹ and 2280 cm⁻¹. acs.org This peak serves as a clear indicator of the presence of unreacted isocyanate.

During a chemical reaction, such as the formation of a urethane from this compound and an alcohol, the progress can be monitored by observing the IR spectrum over time. The disappearance of the characteristic -N=C=O peak at approximately 2270-2275 cm⁻¹ signifies the consumption of the isocyanate. acs.orgresearchgate.net Concurrently, new absorption bands corresponding to the newly formed urethane linkage will appear. These include the N-H stretching and bending vibrations and the urethane carbonyl (C=O) stretch, which typically appears around 1740-1730 cm⁻¹ for primary urethanes. acs.org This method allows for a straightforward determination of when the reaction has reached completion. researchgate.net

Table 2: Key Infrared Absorption Frequencies for Isocyanate Reactions

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp | acs.org |

| Primary Urethane (R-NH-CO-OR') | N-H Stretch | 3450 - 3200 | Moderate | acs.org |

| Primary Urethane (R-NH-CO-OR') | Carbonyl (C=O) Stretch | 1740 - 1730 | Strong | acs.org |

| Secondary Urethane (R₂N-CO-OR') | Carbonyl (C=O) Stretch | ~1715 | Strong | acs.org |

X-ray Photoelectron Spectroscopy (XPS) in Blocked Isocyanate Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about elemental composition and chemical bonding states within the top few nanometers of a material's surface. rockymountainlabs.comrockymountainlabs.com In recent years, XPS has been employed as a powerful tool for investigating blocked isocyanates, which are compounds where the highly reactive isocyanate group is temporarily protected to be released under specific conditions, often heat. rsc.orgrsc.org

XPS is particularly valuable for studying the thermal deblocking process of these materials, which are often used in coatings and adhesives. rsc.orgcore.ac.uk By analyzing the surface of a blocked isocyanate coating before and after thermal treatment, XPS can detect changes in the elemental and chemical states of carbon, nitrogen, and oxygen. rsc.org

The technique can distinguish between the nitrogen in a blocked urethane linkage and the nitrogen in a regenerated isocyanate group or a newly formed urethane bond after reaction. rsc.orgcore.ac.uk For example, researchers have used XPS to monitor the deblocking of sodium bisulfite-blocked isocyanates, demonstrating the appearance of the urethane bond as the freed isocyanate reacts with available hydroxyl groups. rsc.orgcore.ac.uk Integration of the peak areas in high-resolution XPS spectra can also be used to quantify the degree of deblocking that has occurred on the surface. rsc.org Although it is a powerful method, the complexity of data fitting and the need for comparison to databases means it is not as widely employed as other techniques. researchgate.netrsc.org

Computational and Theoretical Modeling of 2 Ethylhexyl Isocyanate Systems

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to investigate the intrinsic properties of the 2-EHI molecule. These calculations provide a fundamental understanding of its electronic structure, stability of different conformations, and inherent reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry for determining the properties of a system based on its spatially dependent electron density. wikipedia.orgrsc.org DFT calculations are used to elucidate the electronic properties of isocyanates, which are governed by the N=C=O functional group. The carbon atom in this group is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), resulting in a significant positive partial charge. mdpi.com This electronic arrangement is fundamental to the reactivity of isocyanates.

DFT studies on various isocyanates reveal insights into their reactivity with nucleophiles like alcohols, amines, and water. chemrxiv.orgresearchgate.net For instance, the reaction mechanism between isocyanates and alcohols, which is central to polyurethane formation, can be modeled to understand the influence of substituents on reaction rates. researchgate.net Electron-withdrawing groups attached to the isocyanate are known to accelerate the reaction rate. researchgate.net DFT calculations can quantify these effects by mapping the electron distribution and calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity.

In the context of 2-EHI, DFT calculations can be used to model its reaction with hydroxyl groups or water, providing detailed energy profiles for the formation of urethanes and other derivatives. chemrxiv.orgrsc.org For example, DFT has been used to study the reaction of isocyanates with methanol (B129727) associates, showing how hydrogen bonding can affect reactivity. nethouse.ru Similarly, the mechanism of cycloaddition reactions involving isocyanates has been successfully investigated using DFT methods, revealing whether the reaction proceeds through a concerted or stepwise mechanism depending on the solvent polarity. csic.es

Table 1: Illustrative Electronic Properties of Isocyanates from DFT Calculations (Note: This table presents typical data for illustrative purposes, as specific values for 2-Ethylhexyl Isocyanate require dedicated calculations.)

| Property | Description | Typical Value/Trend |

|---|---|---|

| Partial Charge on Carbonyl Carbon | The charge on the central carbon of the N=C=O group. | Highly positive, indicating electrophilicity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons; lower energy indicates higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

The 2-ethylhexyl group in 2-EHI introduces significant conformational flexibility. Conformational analysis using quantum chemical methods is essential to identify the most stable geometries and the energy barriers between them. researchgate.net The potential energy surface of the molecule is explored by systematically rotating the single bonds in the alkyl chain. semanticscholar.org

For similar molecules like ethyl isocyanate, studies have combined experimental spectra with ab initio calculations to determine conformational stability and structural parameters. acs.org Such studies typically find that different conformers (e.g., anti and gauche) have distinct energies, with the energy landscape revealing the most probable shapes the molecule will adopt at a given temperature. researchgate.net For 2-EHI, the branching in the ethylhexyl chain creates a more complex energy landscape with multiple local minima. Understanding the relative energies of these conformers is crucial because the molecular shape can influence both its reactivity and how it packs in the condensed phase.

Table 2: Example of Conformational Energy Data for a Simple Isocyanate (Note: This is an illustrative example based on studies of smaller alkyl isocyanates like ethyl isocyanate.)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | High |

| Gauche | ~60° | > 0 | Low |

Molecular Simulations for Macroscopic Behavior

While quantum chemistry focuses on individual molecules, molecular simulations are used to predict the collective, macroscopic properties of materials containing thousands or millions of molecules. These simulations bridge the gap between molecular structure and bulk behavior, such as density, viscosity, and phase equilibria. mdpi.comnih.gov

The accuracy of molecular simulations depends critically on the quality of the force field, which is a set of parameters and equations describing the potential energy of the system as a function of its atomic coordinates. nsf.govacs.org General-purpose force fields, such as the General AMBER Force Field (GAFF), have been shown to perform poorly for isocyanates, often overestimating properties like density and viscosity by a significant margin. nsf.govutwente.nl This is attributed to an inadequate description of the intermolecular interactions involving the polar N=C=O group. nsf.gov

To address this, specialized force fields have been developed specifically for isocyanates. mdpi.com The GAFF-IC and GAFF-AIC force fields, for example, were created by re-parameterizing the atomic partial charges and Lennard-Jones parameters for aliphatic and aromatic isocyanates, respectively. utwente.nlresearchgate.net These re-parameterizations were performed to better reproduce experimental data for a test set of isocyanate molecules, including their densities and enthalpies of vaporization. utwente.nl Another approach involves extending existing force fields like the Transferable Potentials for Phase Equilibria (TraPPE) to accurately model the vapor-liquid phase behavior of isocyanates. acs.orgresearchgate.net

Validation of these new force fields is achieved by comparing the results of simulations against experimental data. For instance, the GAFF-IC force field was shown to provide a five-fold increase in accuracy for density and vaporization enthalpy predictions and yielded excellent agreement with experimental viscosity data for molecules like hexamethylene diisocyanate (HDI). utwente.nl The development of an accurate force field for 2-EHI would follow a similar procedure, likely using quantum chemical calculations to derive initial parameters, followed by refinement against available experimental data for 2-EHI or similar long-chain isocyanates.

Once a validated force field is available, large-scale simulations can be performed using methods like Monte Carlo (MC) and Molecular Dynamics (MD). nsf.govacs.org

Monte Carlo (MC) simulations use statistical mechanics to sample different molecular configurations to calculate thermodynamic properties. nsf.gov The Gibbs Ensemble Monte Carlo (GEMC) technique is particularly useful for simulating vapor-liquid equilibrium (VLE) to determine properties like vapor pressure, boiling points, and critical parameters, which can be challenging to measure experimentally for some isocyanates. nih.govacs.org MC simulations have also been used to model the polymerization processes in polyurethane systems. dtic.mil

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com From these trajectories, both equilibrium properties (like density and heat capacity) and transport properties (like viscosity and thermal conductivity) can be calculated. uni-due.de MD simulations have been instrumental in understanding the high viscosity of some isocyanate liquids, revealing the role of strong non-covalent interactions. utwente.nluni-due.de For 2-EHI, MD simulations could predict its viscosity at different temperatures, information that is crucial for industrial processing.

Table 3: Comparison of Simulation Methods for Isocyanates

| Method | Principle | Typical Applications for Isocyanates | Key Outputs |

|---|---|---|---|

| Molecular Dynamics (MD) | Solves Newton's equations of motion. | Viscosity, density, thermal conductivity, structural analysis. | Atomic trajectories, transport coefficients, radial distribution functions. |

| Monte Carlo (MC) | Statistical sampling of configurations. | Vapor-liquid equilibria, phase diagrams, adsorption. mdpi.com | Vapor pressure, critical properties, enthalpy of vaporization. acs.org |

Reaction Mechanism Elucidation and Kinetic Prediction via Computational Chemistry

Computational chemistry is a vital tool for elucidating the detailed mechanisms and predicting the kinetics of reactions involving 2-EHI. mdpi.com This is particularly important for the synthesis of polyurethanes, where 2-EHI reacts with polyols. rsc.org

Using DFT, the entire reaction pathway can be mapped out, identifying reactants, products, any intermediates, and, crucially, the transition states that connect them. csic.esacs.org The energy of the transition state relative to the reactants determines the activation energy barrier, which is the primary factor controlling the reaction rate. mdpi.com Computational studies have investigated the mechanisms of isocyanate reactions with alcohols, researchgate.netresearchgate.net water, chemrxiv.org and other functional groups, often exploring the effects of catalysts. rsc.org For example, calculations can show how a catalyst lowers the activation energy by providing an alternative reaction pathway with lower-energy transition states. researchgate.net

Kinetic parameters, such as the rate constant (k), can be predicted using Transition State Theory (TST) combined with the energetic information obtained from quantum chemical calculations. semanticscholar.orgtandfonline.comacs.org These theoretical predictions can be invaluable for understanding how temperature and the choice of reactants or catalysts will affect the reaction outcome. tandfonline.com For the specific case of 2-EHI, these methods can be used to predict its reactivity towards different types of alcohols (primary, secondary), which is essential for designing and optimizing polymerization processes to achieve desired material properties. mdpi.com

Table 4: Illustrative Reaction Energy Profile Data from Computational Chemistry (Note: This table illustrates typical data for an isocyanate reaction, such as with an alcohol.)

| Species | Description | Relative Free Energy (kJ/mol) |

|---|---|---|

| Reactants (Isocyanate + Alcohol) | Separated starting materials. | 0 (Reference) |

| Pre-reaction Complex | Reactants held together by intermolecular forces. | < 0 |

| Transition State (TS) | Highest energy point along the reaction coordinate. | Activation Energy Barrier (Ea) |

| Product Complex | Product molecule (urethane) before separating. | < 0 |

Future Directions and Emerging Research Frontiers in 2 Ethylhexyl Isocyanate Chemistry

Design of Advanced Polymeric Materials with Tunable Properties

2-Ethylhexyl isocyanate is a key monomer in the synthesis of a wide range of polymeric materials, particularly polyurethanes. A major research frontier is the design of advanced polymers where properties can be precisely tailored for specific applications, from flexible elastomers to specialized coatings and adhesives. researchgate.netmdpi.com The structure of the isocyanate, along with the polyols and other reagents used, directly influences the final properties of the polymer. acs.org

A key strategy for achieving tunable properties is the controlled synthesis of prepolymers. For instance, research has demonstrated the co-cyclotrimerization of diisocyanates (like 4,4'-MDI) with a monofunctional isocyanate, using 2-ethyl-1-hexanol as a blocking agent, to create a liquid polyisocyanurate (PIR) prepolymer. researchgate.net This liquid prepolymer can then be reacted with long-chain polyols and chain extenders to produce flexible PIR elastomers. researchgate.net The mechanical and thermal properties of these elastomers can be fine-tuned by adjusting the ratio of the di- and mono-functional isocyanates in the initial prepolymer synthesis. researchgate.net This approach allows for the large-scale, solvent-free production of thermally stable and mechanically robust polyurethane materials. researchgate.net

The incorporation of the 2-ethylhexyl group influences polymer characteristics such as glass transition temperature (Tg) and solubility. Poly(2-ethylhexyl acrylate), for example, has a very low Tg (around -60 °C), making it suitable for applications requiring flexibility at low temperatures. researchgate.net In copolymers, the ratio of 2-ethylhexyl acrylate (B77674) to other monomers like styrene (B11656) can be adjusted to control properties like hardness and adhesion. researchgate.net Furthermore, the chirality of the 2-ethylhexyl side chain has been shown to influence the secondary structure and ordering of conjugated polymers in solution and thin films, providing a method to control the material's chiroptical properties and solid-state microstructure. rsc.org

The table below summarizes research findings on the synthesis of a polyisocyanurate (PIR) prepolymer using 2-ethyl-1-hexanol, demonstrating how reactant ratios can be used to tune the composition of the final product.

Table 1: Influence of Reactant Molar Ratio on Prepolymer Composition

The reaction was carried out at 50 °C with 2-ethyl-1-hexanol being added dropwise to 4,4'-MDI. The ratio of different products was determined by GPC. researchgate.net

| MDI to 2-ethyl-1-hexanol Molar Ratio | Urethane (B1682113) Content (%) | Allophanate (B1242929) Content (%) | Isocyanurate Content (%) |

| 1 : 0.25 | 25 | 2 | 73 |

| 1 : 0.33 | 33 | 4 | 63 |

| 1 : 0.50 | 50 | 8 | 42 |

Development of Highly Selective and Efficient Catalytic Systems

The synthesis and reaction of isocyanates are heavily reliant on catalysis. A significant research effort is directed towards developing novel catalytic systems that offer higher selectivity, efficiency, and sustainability compared to current industrial standards. researchgate.net The goal is to enable reactions under milder conditions, improve yields, and allow for the use of a wider range of functional groups. mdpi.com

Recent advancements include the development of metal-free catalytic systems. mdpi.com For example, the I2/DMSO catalytic system has been explored for various organic transformations, including the synthesis of ureas from isocyanates, offering an environmentally friendly alternative to metal-based catalysts. mdpi.com Organocatalysis, using small organic molecules to catalyze reactions, is another burgeoning area. An organophosphorus-based catalyst has been used for the modular synthesis of various azaheterocycles, showcasing the potential of metal-free approaches in complex molecular construction. researchgate.net

For metal-based catalysis, the focus is on using more abundant, less toxic, and cost-effective metals. researchgate.net Zinc-based catalysts, for instance, have shown high activity and compatibility with a broad range of substrates for the decomposition of carbamates to isocyanates. researchgate.net Copper-catalyzed multicomponent reactions (MCRs) are being developed for the synthesis of complex molecules like spiro oxazolidinones from carbonyl compounds, arylacetylenes, and isocyanates under mild conditions. rsc.org Furthermore, methods for direct C-H activation are being developed to synthesize aliphatic isocyanates, which involves catalytically functionalizing otherwise inert C-H bonds, representing a significant step towards more direct and atom-economical synthetic routes. researchgate.net

The table below provides an overview of emerging catalytic systems and their applications in isocyanate-related chemistry.

Table 2: Emerging Catalytic Systems in Isocyanate Chemistry

| Catalytic System | Catalyst Type | Application | Key Advantages | Source(s) |

| I₂/DMSO | Metal-Free | Selective synthesis of urea (B33335) from isocyanates | Green, inexpensive, mild conditions | mdpi.com |

| Copper(I) | Metal-Based | Synthesis of spiro oxazolidinones from isocyanates | Mild and inexpensive conditions, good yields | rsc.org |

| Ruthenium Pincer Complex | Metal-Based | Synthesis of ureas and carbamates from formamides (isocyanate surrogates) | High atom-efficiency, avoids direct use of hazardous isocyanates | acs.org |

| Zinc-based Catalysts | Metal-Based | Decomposition of carbamates to isocyanates | High activity, cost-effective, broad substrate compatibility | researchgate.net |

Integration of Data Science and Machine Learning in Isocyanate Research

The integration of data science and machine learning (ML) is set to revolutionize chemical research, and the field of isocyanates is no exception. researchgate.net These computational tools can accelerate the discovery and optimization of materials and processes by analyzing large datasets to identify patterns, predict properties, and guide experimental design. nih.govcmu.edu

One direct application is in predicting the performance of isocyanate-based materials. For example, machine learning algorithms have been successfully used to predict and validate the in vitro drug release kinetics from isocyanate-derived aerogels. rsc.org By training algorithms with experimental data, models can be built to predict the release profiles of new formulations, significantly reducing the time and cost associated with laboratory experiments. rsc.org In this study, the ML models identified material morphology and pore structure as the most influential factors in determining drug release, validating the underlying scientific rationale. rsc.org

Data science and ML are also being applied to catalyst development and synthesis planning. cmu.edu ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new catalytic systems or to suggest optimal reaction conditions. cmu.edu This data-driven approach can help researchers move away from trial-and-error experimentation towards a more targeted and efficient discovery process. rsc.org Graph neural networks, for instance, are being used to represent atomic systems and predict properties like energy and forces, bridging the gap between highly accurate but computationally expensive quantum mechanical calculations and faster classical simulations. cmu.edu

The table below illustrates potential applications of data science and machine learning in the context of this compound research.

Table 3: Applications of Data Science and Machine Learning in Isocyanate Research

| Application Area | Machine Learning Technique | Potential Impact on this compound Research | Source(s) |

| Material Property Prediction | Gradient Boosting, Neural Networks | Predicting mechanical, thermal, and adhesive properties of new polymers derived from this compound. | rsc.org |

| Catalyst Discovery | High-Throughput Screening with ML | Accelerating the identification of efficient and selective catalysts for green synthesis of this compound. | cmu.edu |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimizing reaction conditions (temperature, pressure, catalyst loading) for higher yields and purity. | cmu.edunust.edu.pk |

| Formulation Design | Predictive Modeling | Designing formulations for coatings, adhesives, or elastomers with specific performance characteristics. | rsc.org |

Q & A

Q. Basic Research Focus

- FT-IR : The isocyanate (-NCO) group exhibits a sharp peak at ~2250 cm⁻¹, absent in esters or amines .

- NMR : ¹³C NMR shows a characteristic signal at δ ~120–125 ppm for the isocyanate carbon, distinct from carbonyl carbons in esters (δ ~165–175 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 99 for the 2-ethylhexyl fragment) confirm identity .

Cross-validation with elemental analysis ensures purity (>98%) .

What are the primary decomposition pathways of this compound under thermal or hydrolytic conditions, and how do these impact experimental design?

Q. Advanced Research Focus

- Thermal decomposition : At >150°C, it forms 2-ethylhexylamine and CO₂, with potential oligomerization into ureas or carbamates .

- Hydrolysis : In aqueous media, it reacts to form 2-ethylhexylamine and carbonic acid derivatives, which can further degrade .

Methodological considerations :

How do conflicting toxicity data for this compound arise, and what analytical strategies resolve these discrepancies?

Advanced Research Focus

Discrepancies in toxicity data (e.g., LD₅₀ values) often stem from:

- Purity variations : Impurities like residual phosgene or amines skew results .

- Exposure route differences : Inhalation studies show higher acute toxicity (LC₅₀ ~200 ppm) vs. dermal exposure (LD₅₀ >2000 mg/kg) .

Resolution strategies :

What role does this compound play in polymer chemistry, and how can its reactivity be modulated for tailored applications?

Advanced Research Focus

The compound is a key monomer in polyurethane and polyurea synthesis. Reactivity modulation strategies include:

- Catalyst tuning : Dabco (1,4-diazabicyclo[2.2.2]octane) accelerates urethane formation, while delayed-action catalysts (e.g., zirconium chelates) control curing rates .

- Co-monomer design : Blending with aliphatic diisocyanates (e.g., HDI) enhances UV stability in coatings .

- Kinetic studies : Real-time FT-IR monitors NCO consumption rates to optimize crosslinking .

What computational methods are effective in modeling the reaction kinetics and thermodynamic stability of this compound derivatives?

Q. Advanced Research Focus

- DFT calculations : Predict transition states and activation energies for reactions (e.g., with alcohols) using software like Gaussian .

- Molecular dynamics (MD) : Simulate bulk behavior in polymer matrices to assess phase separation or aggregation .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) on isocyanate reactivity .

How can researchers mitigate safety risks when handling this compound in laboratory settings?

Q. Basic Research Focus

- Engineering controls : Use fume hoods with HEPA filters to capture vapors .

- Personal protective equipment (PPE) : Nitrile gloves and full-face respirators with organic vapor cartridges are mandatory .

- Emergency protocols : Immediate decontamination with ethanol-water mixtures (1:1) hydrolyzes residual isocyanate .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Q. Advanced Research Focus

- Impurity profiling : Detect residual amines or phosgene derivatives via LC-MS/MS with a detection limit of 0.1 ppm .

- Matrix effects : Use internal standards (e.g., deuterated analogs) to improve accuracy in GC analyses .

- Validation : Follow ICH guidelines for method precision (RSD <5%) and recovery (95–105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.